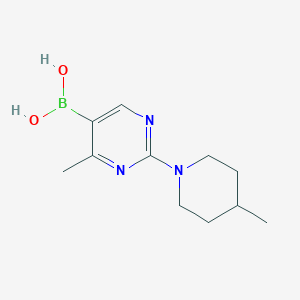
(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a methyl group and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, safety, and scalability . These methods can be optimized to produce high yields of the desired product with minimal waste.
化学反应分析
Types of Reactions
(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
科学研究应用
Chemistry
In chemistry, (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activities .
Biology and Medicine
This compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. Its derivatives have been studied for their potential anti-fibrotic, antimicrobial, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and agrochemicals .
作用机制
The mechanism of action of (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
相似化合物的比较
Similar Compounds
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: This compound shares the piperidine moiety and is used in similar synthetic applications.
4-(4-Methylpiperidin-1-yl)aniline: Another related compound with applications in organic synthesis.
Uniqueness
What sets (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid apart is its boronic acid group, which allows it to participate in unique reactions such as Suzuki-Miyaura coupling. This makes it a versatile building block in the synthesis of complex molecules .
生物活性
(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C13H19B N3O
- Molecular Weight : 233.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its role as a boronic acid derivative, which can interact with various biological targets. Boronic acids have been shown to inhibit serine proteases, particularly dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and has implications in diabetes treatment .
Therapeutic Applications
- Diabetes Management : The inhibition of DPP-IV leads to increased levels of incretin hormones, which help regulate blood sugar levels. This mechanism positions boronic acid derivatives as potential therapeutic agents in diabetes management.
- Anticancer Activity : Some studies suggest that boronic acids can induce apoptosis in cancer cells by disrupting proteasome function, thus presenting a possible avenue for cancer therapy .
Structure-Activity Relationships (SAR)
Research into SAR has shown that modifications to the piperidine and pyrimidine rings can significantly affect the potency and selectivity of the compound against specific enzymes. For instance:
- Substituents on the Pyrimidine Ring : The introduction of methyl groups enhances binding affinity to DPP-IV.
- Piperidine Modifications : Variations in the piperidine moiety can alter pharmacokinetic properties, such as solubility and metabolic stability .
Case Studies and Research Findings
属性
分子式 |
C11H18BN3O2 |
|---|---|
分子量 |
235.09 g/mol |
IUPAC 名称 |
[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H18BN3O2/c1-8-3-5-15(6-4-8)11-13-7-10(12(16)17)9(2)14-11/h7-8,16-17H,3-6H2,1-2H3 |
InChI 键 |
XMXTUXXPCRUYNO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1C)N2CCC(CC2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















